2-Fluoro-1,3-dimethyl-5-nitrobenzene
Overview
Description
“2-Fluoro-1,3-dimethyl-5-nitrobenzene” is a chemical compound with the CAS Number: 1736-85-2 . It has a molecular weight of 169.16 and its molecular formula is C8H8FNO2 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FNO2/c1-5-3-7 (10 (11)12)4-6 (2)8 (5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 42-43 °C and a boiling point of 111-112 °C under a pressure of 14 Torr . The density of this compound is predicted to be 1.225±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and structural analysis of similar fluoro-nitrobenzene compounds have been explored in various studies. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized and characterized using techniques like X-ray crystallography, NMR, and FT-IR, showcasing the methods applicable to related compounds like 2-Fluoro-1,3-dimethyl-5-nitrobenzene (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Mechanisms
- Research on the relative mobility of nitro and fluoro substituents in compounds like 1-fluoro-3-nitrobenzene under various conditions offers insights into the reaction mechanisms and properties of this compound (Khalfina & Vlasov, 2005).
Fluorescence Quenching Studies
- The fluorescence quenching by electron transfer of related compounds, such as 2,5-bis(dimethylamino)-1,3-benzenedicarbonitrile to 1,3-dimethyl-2-nitrobenzene, provides a framework for understanding the behavior of this compound in similar contexts (Rosspeintner et al., 2007).
Electron Attachment and Spectroscopy
- Studies on electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) of nitrobenzene derivatives provide valuable information applicable to the electron attachment properties of this compound (Asfandiarov et al., 2007).
Aromatic Nucleophilic Substitution
- Research on aromatic nucleophilic substitution reactions, especially concerning fluorine substitution in difluorobenzenes, offers insights into how this compound might react under similar conditions (Goryunov et al., 2010).
Synthesis of Related Compounds
- The synthesis process of 1,3-Dimethoxy-2-Nitrobenzene, involving sulfonation, nitration, and hydrolysis, provides a template for the synthesis of structurally similar compounds like this compound (Chun-xia, 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is used as an intermediate in the preparation of (benzoylaminophenoxy)phenol derivatives, which are known to act as androgen receptor antagonists .
Mode of Action
Nitro groups in organic compounds are known to participate in charge-transfer complexes, suggesting that this compound may interact with its targets through electron transfer .
Result of Action
Given its use as an intermediate in the synthesis of androgen receptor antagonists, it may contribute to the modulation of androgen receptor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Fluoro-1,3-dimethyl-5-nitrobenzene, it is recommended to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a dry environment at room temperature .
properties
IUPAC Name |
2-fluoro-1,3-dimethyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBIHTVWPSCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463653 | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-85-2 | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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